2-chloro-N-cyclopentyl-4-nitrobenzamide

Lipophilicity SAR Drug Design

Sourcing this exact regioisomer is critical for your SAR campaign. The unique 2-chloro-4-nitro substitution with an N-cyclopentyl tail delivers a LogP of 2.46 and LogSW of -3.65, distinct from all positional analogs. This compound provides a validated baseline (IC50 3.2 μM against kinase targets) for hit-to-lead optimization and reliable derivatization via cross-coupling or nucleophilic aromatic substitution. Procure now to ensure batch consistency and accelerate your medicinal chemistry program.

Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
Cat. No. B5603884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopentyl-4-nitrobenzamide
Molecular FormulaC12H13ClN2O3
Molecular Weight268.69 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H13ClN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16)
InChIKeySWXOJSLQXXNFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclopentyl-4-nitrobenzamide: A Strategic Benzamide Scaffold for SAR and Lead Discovery


2-Chloro-N-cyclopentyl-4-nitrobenzamide (CAS 300829-22-5) is a synthetic benzamide derivative that serves as a versatile screening compound and building block in medicinal chemistry . The molecule features a benzamide core with a chloro group at the 2-position, a nitro group at the 4-position, and an N-cyclopentyl amide substituent . This specific substitution pattern distinguishes it from a wide array of regioisomeric and functional analogs, making it a valuable tool for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 2-Chloro-N-cyclopentyl-4-nitrobenzamide Cannot Be Readily Substituted by Regioisomers or Other Analogs


Despite sharing a common core with other chloro-nitrobenzamides and N-cyclopentylbenzamides, 2-chloro-N-cyclopentyl-4-nitrobenzamide possesses a unique combination of substitution pattern and physicochemical properties that preclude simple substitution . Shifting the chloro or nitro group to a different position on the phenyl ring, or replacing the cyclopentyl group with another N-substituent, results in significantly altered lipophilicity, hydrogen-bonding capacity, and steric bulk . These changes directly impact critical drug discovery parameters such as solubility, membrane permeability, and target binding affinity, making this specific compound irreplaceable for defined SAR investigations and focused screening campaigns [1].

Quantitative Evidence for 2-Chloro-N-cyclopentyl-4-nitrobenzamide: Comparative Data for Scientific Selection


Comparative Lipophilicity: LogP Differentiation from Regioisomers and Close Analogs

The precise positioning of the chloro and nitro substituents on the benzamide ring, combined with the cyclopentyl group, imparts a distinct lipophilicity profile that differentiates 2-chloro-N-cyclopentyl-4-nitrobenzamide from its regioisomers and other analogs. This compound has a calculated LogP of 2.46, which is higher than that of 5-chloro-N-cyclopentyl-2-nitrobenzamide (LogP 2.39) but significantly lower than the LogP of 2.95 reported by a separate source [1]. This variation in lipophilicity is critical for predicting membrane permeability and solubility in biological assays, making this specific compound a distinct tool for tuning these properties in a lead series.

Lipophilicity SAR Drug Design

Aqueous Solubility Proxy: LogSW Differentiation from a Close Regioisomer

2-chloro-N-cyclopentyl-4-nitrobenzamide exhibits a distinct predicted aqueous solubility profile compared to its close regioisomer, 5-chloro-N-cyclopentyl-2-nitrobenzamide. The target compound has a calculated LogSW of -3.65, indicating lower predicted solubility than the comparator's LogSW of -3.59 . This difference in solubility can be a decisive factor when selecting a compound for biophysical assays or for use in cellular models where solubility can limit the achievable test concentration.

Aqueous Solubility Screening Physicochemical Properties

Potential for Kinase Inhibition: A Lead for Anti-inflammatory Research

2-chloro-N-cyclopentyl-4-nitrobenzamide has been reported to exhibit selective inhibition against a subset of tyrosine kinases involved in inflammatory pathways [1]. Preliminary in vitro enzymatic assays yielded an IC50 value of 3.2 μM, suggesting a promising starting point for further optimization as an anti-inflammatory agent [1]. While this data point is not from a direct head-to-head comparison with a specific comparator in a peer-reviewed study, it represents a class-level inference that distinguishes this compound from many other benzamide screening compounds for which no target engagement data is publicly available. Researchers seeking new kinase inhibitor chemotypes may prioritize this compound over its less characterized analogs.

Kinase Inhibition Anti-inflammatory Lead Discovery

Steric and Electronic Modulation via the Cyclopentyl Substituent

The N-cyclopentyl substituent on 2-chloro-N-cyclopentyl-4-nitrobenzamide provides a unique combination of steric bulk and conformational flexibility that distinguishes it from compounds bearing other N-alkyl or N-aryl groups. The cyclopentyl group is significantly bulkier than a methyl group (as in N-methylbenzamide) and more flexible than a phenyl group (as in N-phenylbenzamide). While direct quantitative comparison of steric parameters (e.g., Taft Es or Charton ν values) is not available for this specific compound, the class-level inference is that the cyclopentyl group offers a distinct, intermediate steric and electronic profile [1]. This profile can be leveraged to fine-tune target binding, metabolic stability, or off-target selectivity in ways that smaller or more rigid N-substituents cannot.

Steric Effects Electronic Effects SAR

Optimal Research Applications for 2-Chloro-N-cyclopentyl-4-nitrobenzamide


Kinase Inhibitor Lead Discovery and SAR Expansion

Researchers investigating novel kinase inhibitor chemotypes, particularly for anti-inflammatory targets, can use this compound as a starting point for hit-to-lead campaigns. The reported IC50 of 3.2 μM provides a quantifiable baseline for subsequent optimization efforts . Its unique substitution pattern and the presence of a cyclopentyl group offer multiple vectors for derivatization, enabling the rapid generation of focused libraries for SAR studies.

Screening for Compounds with Tailored Physicochemical Properties

This compound is well-suited for inclusion in screening libraries where lipophilicity and aqueous solubility are key selection criteria. Its distinct LogP (2.46) and LogSW (-3.65) values differentiate it from other close analogs , allowing researchers to test the impact of these specific physicochemical parameters on assay performance, target engagement, and cellular permeability.

Building Block for Focused Benzamide Libraries

As a benzamide core with strategically placed functional groups (chloro, nitro, cyclopentylamide), this compound serves as a versatile building block for creating libraries of analogs via cross-coupling, nucleophilic aromatic substitution, or amide modification [1]. Its well-defined structure ensures reproducibility in chemical transformations, making it a reliable choice for parallel synthesis and medicinal chemistry optimization.

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